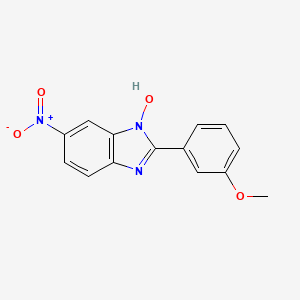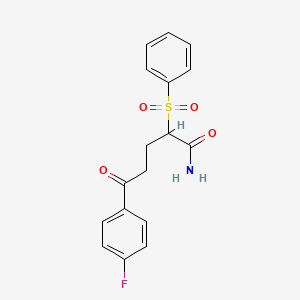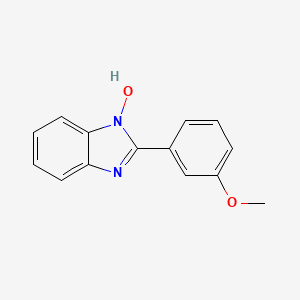
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
概要
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and any distinctive characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Structural and Conformational Analysis
The compound has been studied for its molecular structure, revealing different conformational isomers and interactions. This analysis is crucial for understanding its chemical behavior and potential applications in materials science and pharmaceuticals (Navarrete-Vázquez et al., 2006).Pharmacophore in Drug Discovery
Derivatives of this compound, particularly those combining benzyl vanillin and benzimidazole structures, have shown potential as anti-leukemic agents. Their ability to induce cell death and bind DNA indicates potential in cancer therapy (Al-Mudaris et al., 2013).Spectroscopic Studies
Detailed spectroscopic studies of this compound and related benzimidazole derivatives have been conducted. These studies are essential for characterizing the compound’s physical and chemical properties, contributing to material science, chemistry, and pharmaceutical research (Saral et al., 2017).Anticancer Activity
Some benzimidazole derivatives, including those related to 2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, have been investigated for their anticancer activity. This research is vital for developing new therapeutic agents and understanding how structural variations affect biological activity (El-Shekeil et al., 2012).Corrosion Inhibition
Benzimidazole derivatives have been explored as corrosion inhibitors, especially for mild steel in acidic environments. This application is significant in industrial chemistry and material protection (Yadav et al., 2013).Electronic and Optical Properties
The electronic, optical, and thermal properties of benzimidazole oligomers have been investigated, offering insights into their potential use in electronic devices and materials science (Anand & Muthusamy, 2018).Chemical Synthesis and Catalysis
Research on the regioselective monoarylation of benzimidazole derivatives highlights their utility in synthetic chemistry and catalysis. These studies provide foundational knowledge for developing new synthetic methods (Kobayashi et al., 2014).Antibacterial and Antimicrobial Properties
Some benzimidazole derivatives show antibacterial properties, particularly against Helicobacter spp., indicating their potential in medical and pharmaceutical applications (Kühler et al., 2002).Cytotoxicity Studies
The cytotoxicity of benzimidazole derivatives, including palladium(II) and platinum(II) complexes, has been examined. These studies are crucial in drug development, especially for cancer therapy (Ghani & Mansour, 2011).Topoisomerase I Inhibition
Certain substituted benzimidazoles, including derivatives of 2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol, have been shown to inhibit topoisomerase I, an enzyme crucial in DNA replication. This property is significant for the development of novel anticancer agents (Kim et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-hydroxy-2-(3-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16(14)17/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBBMFHEMDBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
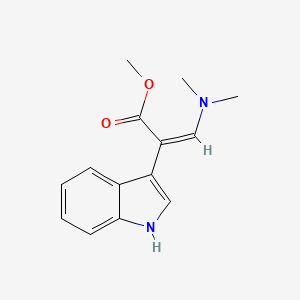
![2-[(methoxyimino)methyl]-N~1~,N~3~-di(3-pyridinyl)malonamide](/img/structure/B3133852.png)
![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B3133867.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
![3-[4-(1H-imidazol-1-yl)phenyl]-3-oxopropanamide](/img/structure/B3133877.png)
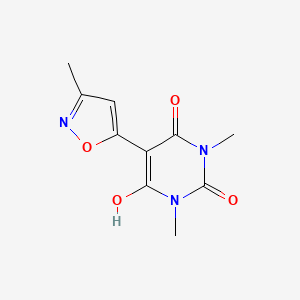
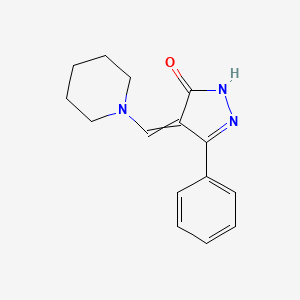

![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
